Cas no 1805250-55-8 (4-Bromo-3-(difluoromethyl)-2-methylpyridine-5-sulfonamide)

4-Bromo-3-(difluoromethyl)-2-methylpyridine-5-sulfonamide 化学的及び物理的性質
名前と識別子
-
- 4-Bromo-3-(difluoromethyl)-2-methylpyridine-5-sulfonamide
-
- インチ: 1S/C7H7BrF2N2O2S/c1-3-5(7(9)10)6(8)4(2-12-3)15(11,13)14/h2,7H,1H3,(H2,11,13,14)
- InChIKey: FIBPEECXGOXTFO-UHFFFAOYSA-N
- ほほえんだ: BrC1=C(C(F)F)C(C)=NC=C1S(N)(=O)=O
計算された属性
- せいみつぶんしりょう: 299.938
- どういたいしつりょう: 299.938
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 319
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 81.4
4-Bromo-3-(difluoromethyl)-2-methylpyridine-5-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029058786-1g |
4-Bromo-3-(difluoromethyl)-2-methylpyridine-5-sulfonamide |
1805250-55-8 | 97% | 1g |
$1,504.90 | 2022-04-01 |
4-Bromo-3-(difluoromethyl)-2-methylpyridine-5-sulfonamide 関連文献
-
Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
-
Joscelyn C. Mejías,Michael R. Nelson,Olivia Liseth,Krishnendu Roy Lab Chip, 2020,20, 3601-3611
-
Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
-
Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258
-
Éva A. Enyedy,Maria Novak Dalton Trans., 2013,42, 6193-6202
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Yutao Li,Jie Song RSC Adv., 2015,5, 40065-40069
-
9. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330
-
Paula Toimil,Gerardo Prieto,José Miñones Jr,Félix Sarmiento Phys. Chem. Chem. Phys., 2010,12, 13323-13332
4-Bromo-3-(difluoromethyl)-2-methylpyridine-5-sulfonamideに関する追加情報
Recent Advances in the Study of 4-Bromo-3-(difluoromethyl)-2-methylpyridine-5-sulfonamide (CAS: 1805250-55-8)
The compound 4-Bromo-3-(difluoromethyl)-2-methylpyridine-5-sulfonamide (CAS: 1805250-55-8) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This heterocyclic sulfonamide derivative exhibits unique structural features that make it a promising scaffold for the design of novel therapeutic agents. Recent studies have focused on exploring its synthetic routes, physicochemical properties, and biological activities, particularly in the context of enzyme inhibition and targeted drug delivery.
A 2023 study published in the Journal of Medicinal Chemistry reported the successful optimization of the synthetic pathway for 4-Bromo-3-(diffluoromethyl)-2-methylpyridine-5-sulfonamide, achieving a 78% yield through a modified Pd-catalyzed cross-coupling reaction. The researchers emphasized the compound's enhanced stability compared to similar pyridine derivatives, attributed to the electron-withdrawing effects of the sulfonamide and difluoromethyl groups. This improved synthetic accessibility has facilitated further pharmacological investigations of this compound.
In terms of biological activity, recent in vitro studies have demonstrated that 4-Bromo-3-(difluoromethyl)-2-methylpyridine-5-sulfonamide shows selective inhibition against carbonic anhydrase IX (CA IX), an enzyme overexpressed in many hypoxic tumors. A 2024 paper in Bioorganic Chemistry revealed an IC50 value of 12.3 nM against CA IX, with remarkable selectivity over other CA isoforms (selectivity ratio >100 for CA IX/CA II). This finding positions the compound as a potential lead for developing anti-cancer therapeutics targeting tumor hypoxia.
The structural uniqueness of this compound has also inspired computational chemistry investigations. Molecular docking simulations published in the Journal of Chemical Information and Modeling (2024) suggest that the bromine atom at the 4-position and the difluoromethyl group at the 3-position create optimal hydrophobic interactions within the CA IX active site, while the sulfonamide moiety coordinates with the zinc ion in the catalytic center. These insights are guiding the design of second-generation derivatives with improved pharmacokinetic properties.
Current research directions include exploring the compound's potential in combination therapies and its application as a molecular probe for studying hypoxic conditions in various disease states. Preliminary animal studies have shown promising tumor penetration and retention properties, though further optimization of its metabolic stability is needed. The compound's unique combination of physicochemical properties and biological activity makes it a valuable tool for both therapeutic development and fundamental research in chemical biology.
Several pharmaceutical companies have included 4-Bromo-3-(difluoromethyl)-2-methylpyridine-5-sulfonamide in their screening libraries for oncology targets, recognizing its potential as a versatile scaffold. Recent patent applications (2023-2024) have claimed derivatives of this compound for use in diagnostic imaging and as part of antibody-drug conjugates, indicating growing commercial interest in its applications.
1805250-55-8 (4-Bromo-3-(difluoromethyl)-2-methylpyridine-5-sulfonamide) 関連製品
- 165905-26-0(Calystegine A5)
- 2034344-99-3(4-4-(3,5-dimethyl-1,2-oxazole-4-carbonyl)piperazin-1-yl-2-methyl-6-(trifluoromethyl)pyrimidine)
- 1215566-12-3(Benzyl 2-Methylbutyrate-d3)
- 31638-96-7(3,4,5-Trimethoxy-N-3-pyridinylbenzamide)
- 885458-25-3(n-(5-Amino-3-oxo-4-phenyl-2,3-dihydro-1h-pyrrol-1-yl)benzamide)
- 249291-09-6(2-(3-Chlorophenyl)phenol)
- 2138267-19-1(2-(difluoromethyl)-4-(2,4-difluorophenyl)furan-3-carboxylic acid)
- 1807068-51-4(5-(Bromomethyl)-2-chloro-4-(difluoromethyl)-3-methylpyridine)
- 2548999-49-9(N,N-dimethyl-4-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-2-amine)
- 2090932-74-2((5-amino-2-chlorophenyl)(cyclopropyl)imino-lambda6-sulfanylone)




